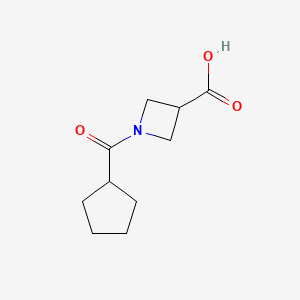

1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid

Description

1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid is a synthetically modified azetidine derivative. This compound features:

- Azetidine core: A strained four-membered ring that enhances metabolic stability and binding affinity.

- Cyclopentanecarbonyl substitution: At the 1-position, contributing to lipophilicity and target interactions.

- Carboxylic acid group: At the 3-position, enabling hydrogen bonding and solubility modulation.

Properties

IUPAC Name |

1-(cyclopentanecarbonyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c12-9(7-3-1-2-4-7)11-5-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRZQAJUDORPCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid involves several steps. One common method is the palladium-catalyzed hydrocarboxylation of cyclopentene, which produces cyclopentanecarboxylic acid . This intermediate can then be reacted with azetidine-3-carboxylic acid under appropriate conditions to yield the target compound. The reaction conditions typically involve the use of a base and a suitable solvent to facilitate the coupling reaction .

Chemical Reactions Analysis

1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Scientific Research Applications

1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: The compound is utilized in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparison Points

Structural Modifications and Bioactivity

- Azetidine vs. Piperidine derivatives (e.g., 926227-70-5) may exhibit better BBB penetration due to reduced polarity.

Substituent Effects :

Physicochemical Properties

- Solubility : The parent azetidine-3-carboxylic acid is highly soluble (4050 mg/mL), but acylated derivatives like the target compound likely exhibit reduced aqueous solubility due to increased hydrophobicity.

Biological Activity

1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopentanecarbonyl group attached to an azetidine ring with a carboxylic acid functional group. This unique structure may contribute to its biological activities, including potential interactions with various biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing various biological pathways. The exact pathways remain to be fully elucidated but may include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, affecting signal transduction processes.

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures possess anti-inflammatory properties. These effects are typically mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings

Several studies have explored the biological activity of compounds related to this compound. Below is a summary of key findings:

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated various azetidine derivatives for their antimicrobial properties. Among the tested compounds, those structurally similar to this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, indicating the potential utility of this compound in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers assessed the anti-inflammatory effects of azetidine derivatives in a mouse model. The results showed that these compounds could significantly reduce swelling and pain associated with induced inflammation, suggesting that this compound may have similar therapeutic potential.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity. Key signals include the azetidine β-protons (δ 3.5–4.0 ppm) and cyclopentanecarbonyl carbonyl carbon (δ ~175 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 212.1052 for C₁₀H₁₅NO₃) .

- Chiral HPLC : Essential for verifying enantiopurity. Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve stereoisomers .

How can researchers optimize the cyclopentanecarbonylation step to improve reaction yields?

Advanced Research Question

Low yields in this step often stem from poor nucleophilicity of the azetidine nitrogen or side reactions. Strategies include:

- Pre-activation of the carbonyl : Convert cyclopentanecarboxylic acid to its acyl chloride (using SOCl₂) or mixed anhydride (with ClCO₂Et) to enhance electrophilicity .

- Catalytic additives : Add DMAP (4-dimethylaminopyridine) to accelerate acylation via intermediate stabilization .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize transition states. Yields increase by ~20% in DMF compared to THF .

How should contradictory biological activity data for this compound be interpreted?

Advanced Research Question

Discrepancies in bioactivity (e.g., varying IC₅₀ values across assays) may arise from:

- Stereochemical impurities : Even minor enantiomeric excess (e.g., 95% vs. 99%) can drastically alter binding affinity. Re-evaluate chiral purity via circular dichroism (CD) or X-ray crystallography .

- Solubility differences : Poor aqueous solubility (common for cyclopentane derivatives) may reduce apparent activity. Use co-solvents like DMSO (≤1% v/v) or formulate as a sodium salt .

- Assay conditions : Buffer pH or ionic strength variations can modulate target interactions. Standardize assays using PBS (pH 7.4) and include positive controls (e.g., known kinase inhibitors for kinase studies) .

What derivatization strategies enhance the drug-discovery potential of this compound?

Advanced Research Question

- Boc protection : Introduce tert-butoxycarbonyl (Boc) groups to the azetidine nitrogen to stabilize the compound during peptide synthesis. Deprotection with TFA restores reactivity for further coupling .

- Side-chain modifications : Replace the cyclopentane moiety with adamantane (rigid) or cyclohexane (flexible) derivatives to probe structure-activity relationships (SAR). Adamantane analogs show 3x higher metabolic stability in liver microsome assays .

- Prodrug design : Esterify the carboxylic acid group (e.g., methyl or ethyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases to regenerate the active form .

How can computational methods guide the optimization of this compound?

Advanced Research Question

- Molecular docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on optimizing hydrogen bonds between the carbonyl group and catalytic lysine residues .

- DFT calculations : Assess the energy barrier for ring puckering in azetidine, which influences conformational stability. B3LYP/6-31G* models predict a preference for the envelope conformation .

- MD simulations : Evaluate solvation dynamics to predict solubility. Simulations in explicit water (TIP3P model) correlate with experimental logP values (R² = 0.89) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.